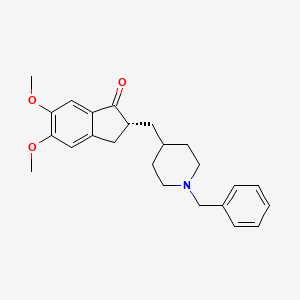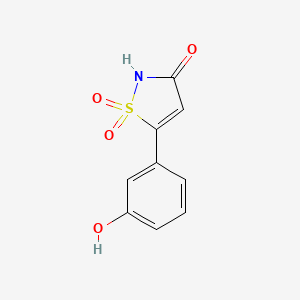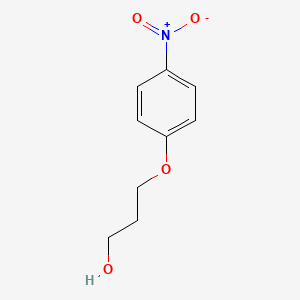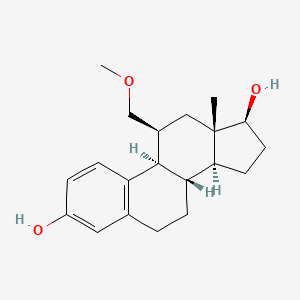
(R)-donepezil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-donepezil is a chiral compound used primarily as a medication for the treatment of Alzheimer’s disease. It is a selective and reversible inhibitor of the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, ®-donepezil increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This action helps to alleviate some of the cognitive symptoms associated with Alzheimer’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-donepezil typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of 2,3-dihydro-5,6-dimethoxy-2-[(1-methyl-1H-indol-3-yl)methyl]-1H-inden-1-one with a suitable reagent.
Reduction: The intermediate is then subjected to reduction conditions to form the corresponding alcohol.
Resolution: The racemic mixture of the alcohol is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Final steps: The desired ®-enantiomer is then further reacted to form ®-donepezil.
Industrial Production Methods
Industrial production of ®-donepezil involves optimizing the synthetic route for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Purification: Implementing efficient purification techniques to isolate the desired ®-enantiomer.
Quality control: Conducting rigorous quality control tests to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
®-donepezil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-donepezil to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
®-donepezil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on cholinergic neurotransmission and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease to improve cognitive function.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
®-donepezil exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced cholinergic neurotransmission helps to improve cognitive function in patients with Alzheimer’s disease. The molecular targets involved include the active site of acetylcholinesterase, where ®-donepezil binds and inhibits the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor with a similar mechanism of action.
Tacrine: An older acetylcholinesterase inhibitor with a different chemical structure.
Uniqueness of ®-donepezil
®-donepezil is unique due to its high selectivity and reversible inhibition of acetylcholinesterase. This selectivity reduces the likelihood of side effects compared to other cholinesterase inhibitors. Additionally, ®-donepezil has a longer half-life, allowing for once-daily dosing, which improves patient compliance.
Eigenschaften
Molekularformel |
C24H29NO3 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m1/s1 |
InChI-Schlüssel |
ADEBPBSSDYVVLD-HXUWFJFHSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(n-Acetylamino)-3-[n-(2-ethylbutanoylamino)]benzoic acid](/img/structure/B10758150.png)
![2-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)ethyl Dihydrogen Phosphate](/img/structure/B10758156.png)

![1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid (2-mercapto-ethyl)-amide](/img/structure/B10758188.png)

![N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide](/img/structure/B10758196.png)

![(5s,8r,9s,10s,13r,14s,17s)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-Hydroxy-10-Methylhexadecahydro-3h-Cyclopenta[a]phenanthren-3-One](/img/structure/B10758200.png)



![3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B10758217.png)
![3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B10758219.png)
